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molecular formula C8H10N2O2 B1407824 4-(Oxetan-3-yloxy)pyridin-3-amine CAS No. 1447958-15-7

4-(Oxetan-3-yloxy)pyridin-3-amine

Cat. No. B1407824
M. Wt: 166.18 g/mol
InChI Key: GNILDBPJTYEHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969360B2

Procedure details

3-Nitro-4-(oxetan-3-yloxy)pyridine (499 mg) was dissolved in methanol (10 mL) and Pd on C, wet, Degussa was added. The reaction mixture was flushed nitrogen twice and then stirred under a hydrogen atmosphere for 3 hours. The reaction mixture was filtered through a prewetted (methanol, 5 mL) Celite cartridge (2.5 g) and washed with methanol (25 mL). The filtrate was concentrated in vacuo to afford the desired product as a pale orange oil (432 mg, 97.7%). LC-MS (M+H)+ 196.3; 1H NMR (500 MHz, DMSO-d6) δ 7.91 (s, 1H), 7.67 (d, J=5.3 Hz, 1H), 6.45 (d, J=5.3 Hz, 1H), 5.32 (tt, J=6.0, 4.8 Hz, 1H), 4.96 (s, 2H), 4.95 (ddd, J=7.1, 6.0, 1.0 Hz, 2H), 4.59 (ddd, J=7.3, 4.8, 1.0 Hz, 2H).
Name
3-Nitro-4-(oxetan-3-yloxy)pyridine
Quantity
499 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
97.7%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[O:10][CH:11]1[CH2:14][O:13][CH2:12]1)([O-])=O>CO.[Pd]>[O:13]1[CH2:12][CH:11]([O:10][C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[NH2:1])[CH2:14]1

Inputs

Step One
Name
3-Nitro-4-(oxetan-3-yloxy)pyridine
Quantity
499 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=CC1OC1COC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed nitrogen twice
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through
WASH
Type
WASH
Details
washed with methanol (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CC(C1)OC1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 432 mg
YIELD: PERCENTYIELD 97.7%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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